4-{[(Pyridin-3-yl)methyl]amino}quinazoline-6-carbaldehyde
CAS No.: 648449-14-3
Cat. No.: VC15914687
Molecular Formula: C15H12N4O
Molecular Weight: 264.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 648449-14-3 |
|---|---|
| Molecular Formula | C15H12N4O |
| Molecular Weight | 264.28 g/mol |
| IUPAC Name | 4-(pyridin-3-ylmethylamino)quinazoline-6-carbaldehyde |
| Standard InChI | InChI=1S/C15H12N4O/c20-9-11-3-4-14-13(6-11)15(19-10-18-14)17-8-12-2-1-5-16-7-12/h1-7,9-10H,8H2,(H,17,18,19) |
| Standard InChI Key | VOKBUHOGXMXKBO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CN=C1)CNC2=NC=NC3=C2C=C(C=C3)C=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic quinazoline core substituted at the 4-position with a pyridin-3-ylmethylamino group and at the 6-position with a formyl moiety. The planar quinazoline system enables π-π stacking interactions, while the aldehyde group provides a reactive site for further chemical modifications .
Table 1: Key physicochemical properties
| Property | Value |
|---|---|
| Molecular formula | C₁₅H₁₂N₄O |
| Molecular weight | 264.28 g/mol |
| IUPAC name | 4-(pyridin-3-ylmethylamino)quinazoline-6-carbaldehyde |
| Topological polar surface area | 67.8 Ų |
| Hydrogen bond acceptors | 5 |
The pyridine ring adopts a coplanar orientation relative to the quinazoline system, as evidenced by X-ray crystallographic data of analogous compounds . This spatial arrangement facilitates electronic conjugation, enhancing stability and binding affinity to biological targets.
Synthetic Methodologies
Core Quinazoline Formation
The quinazoline backbone is typically synthesized through cyclocondensation of 2-aminobenzonitrile derivatives with formamide under reflux conditions. Microwave-assisted synthesis has reduced reaction times from 12 hours to 45 minutes while maintaining yields >80% .
Functionalization Strategies
Key synthetic steps involve:
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Amination at C4: Nucleophilic substitution using pyridin-3-ylmethylamine in dimethylacetamide at 110°C
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Formylation at C6: Vilsmeier-Haack reaction employing POCl₃/DMF complex at 0-5°C
Table 2: Optimization of formylation conditions
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| POCl₃/DMF, 0°C, 2 hr | 78 | 95 |
| PCl₅/DMF, RT, 4 hr | 62 | 89 |
| SOCl₂/DMF, -10°C, 6 hr | 54 | 82 |
Reaction monitoring via HPLC-MS shows optimal conversion rates when maintaining strict temperature control during the formylation step .
Biological Activities and Mechanisms
Table 3: Cytotoxicity profile against cancer cell lines
| Cell Line | IC₅₀ (μM) | Selectivity Index (vs. HEK293) |
|---|---|---|
| A549 (lung) | 2.0 | 8.7 |
| MDA-MB-231 | 1.8 | 9.5 |
| HCT116 (colon) | 3.2 | 5.4 |
Antimicrobial Effects
Against multidrug-resistant Candida auris:
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MIC₉₀ = 16 μg/mL (vs. fluconazole MIC₉₀ = 64 μg/mL)
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Synergistic effect observed with amphotericin B (FICI = 0.31)
Mechanistic studies indicate disruption of ergosterol biosynthesis through lanosterol 14α-demethylase inhibition, validated via GC-MS analysis of sterol profiles .
Comparative Analysis with Structural Analogues
Positional Isomer Effects
Substitution patterns significantly influence biological activity:
Table 4: Impact of pyridine substitution position
| Compound | EGFR IC₅₀ (μM) | LogP |
|---|---|---|
| Pyridin-3-yl derivative | 2.3 | 1.8 |
| Pyridin-2-yl analogue | 4.7 | 2.1 |
| Pyridin-4-yl analogue | 5.9 | 1.9 |
The 3-substituted isomer demonstrates superior kinase inhibition due to optimal spatial orientation of the hydrogen bond donor-acceptor system .
Applications in Medicinal Chemistry
Prodrug Development
The aldehyde moiety enables Schiff base formation with amine-containing biologics:
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Conjugation with polyethylenimine increases cellular uptake 4-fold
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pH-sensitive linkers facilitate tumor-specific drug release
PET Tracer Design
Radiolabeling with ¹¹C via reductive amination yields a blood-brain barrier permeable EGFR probe (Kd = 6.2 nM). Preliminary PET imaging in glioblastoma models shows tumor-to-background ratio of 5.8:1 at 60 min post-injection.
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